

An In-depth Technical Guide to 2,3-Dichlorobenzyl Chloride

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Compound of Interest

Compound Name: 2,3-Dichlorobenzyl chloride

Cat. No.: B1293938

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzyl chloride, with the canonical SMILES string ClCc1cccc(Cl)c1Cl, is a significant chemical intermediate in the landscape of pharmaceutical and agrochemical synthesis.^[1] Its disubstituted phenyl ring and reactive benzyl chloride moiety make it a versatile building block for the introduction of the 2,3-dichlorobenzyl group into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug development.

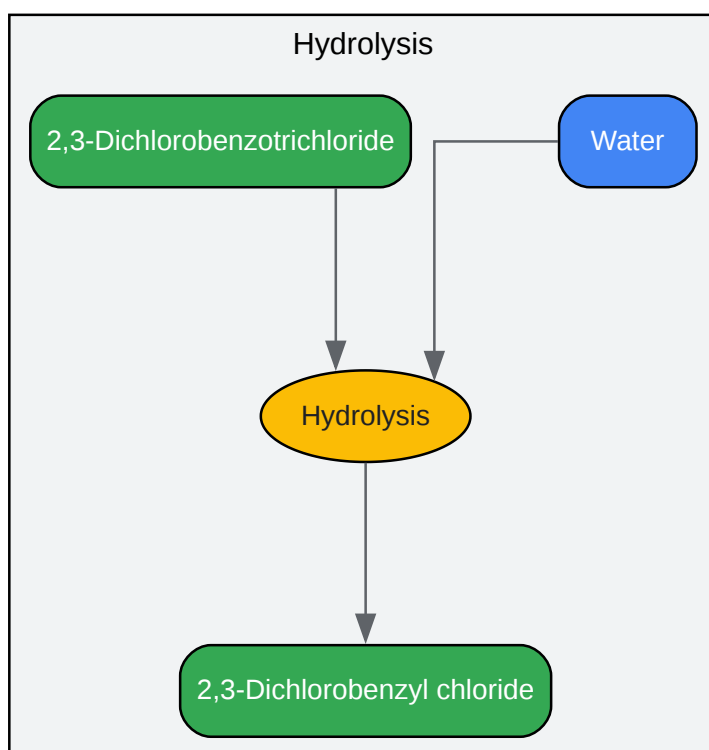
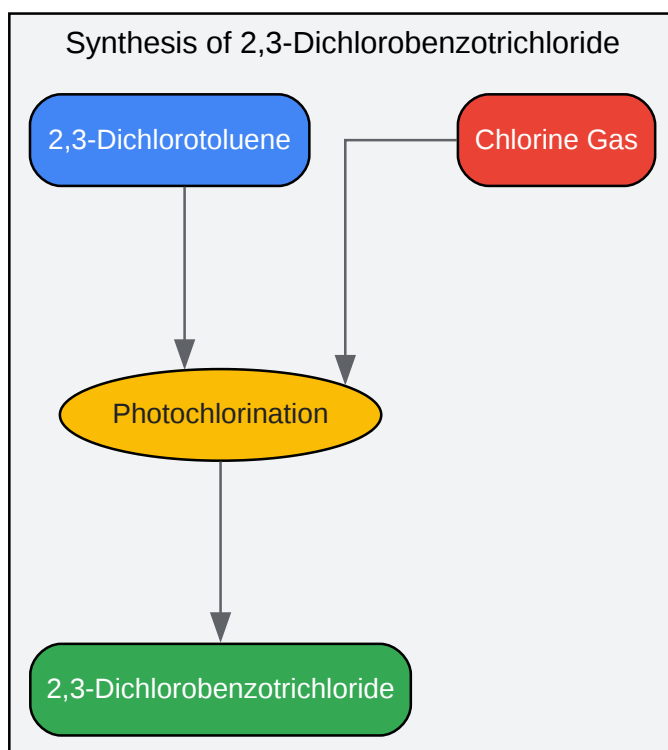
Chemical and Physical Properties

2,3-Dichlorobenzyl chloride is a halogenated aromatic compound with the molecular formula $C_7H_5Cl_3$.^{[2][3]} A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	195.47 g/mol	[2] [3]
Appearance	Colorless to light yellow clear liquid	
Boiling Point	255 °C	
Specific Gravity (20/20)	1.43	
Refractive Index	1.58	
SMILES String	<chem>ClCc1cccc(Cl)c1Cl</chem>	
InChI Key	AIPJZPPOFWCJRC-UHFFFAOYSA-N	
CAS Number	3290-01-5	[3]

Synthesis of 2,3-Dichlorobenzyl Chloride

The primary industrial synthesis of **2,3-dichlorobenzyl chloride** involves the chlorination of 2,3-dichlorotoluene. A general workflow for this process is outlined below.



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Caption: Synthesis of **2,3-Dichlorobenzyl chloride**.

Experimental Protocol: Synthesis from 2,3-Dichlorotoluene

This protocol is a general representation based on industrial synthesis methodologies.

Step 1: Photochlorination of 2,3-Dichlorotoluene

- Charge a suitable reactor with 2,3-dichlorotoluene.
- Initiate photochlorination by introducing chlorine gas into the reactor under UV light.
- Maintain the reaction temperature between 60-140 °C.
- Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,3-dichlorobenzotrichloride is achieved.

Step 2: Hydrolysis of 2,3-Dichlorobenzotrichloride

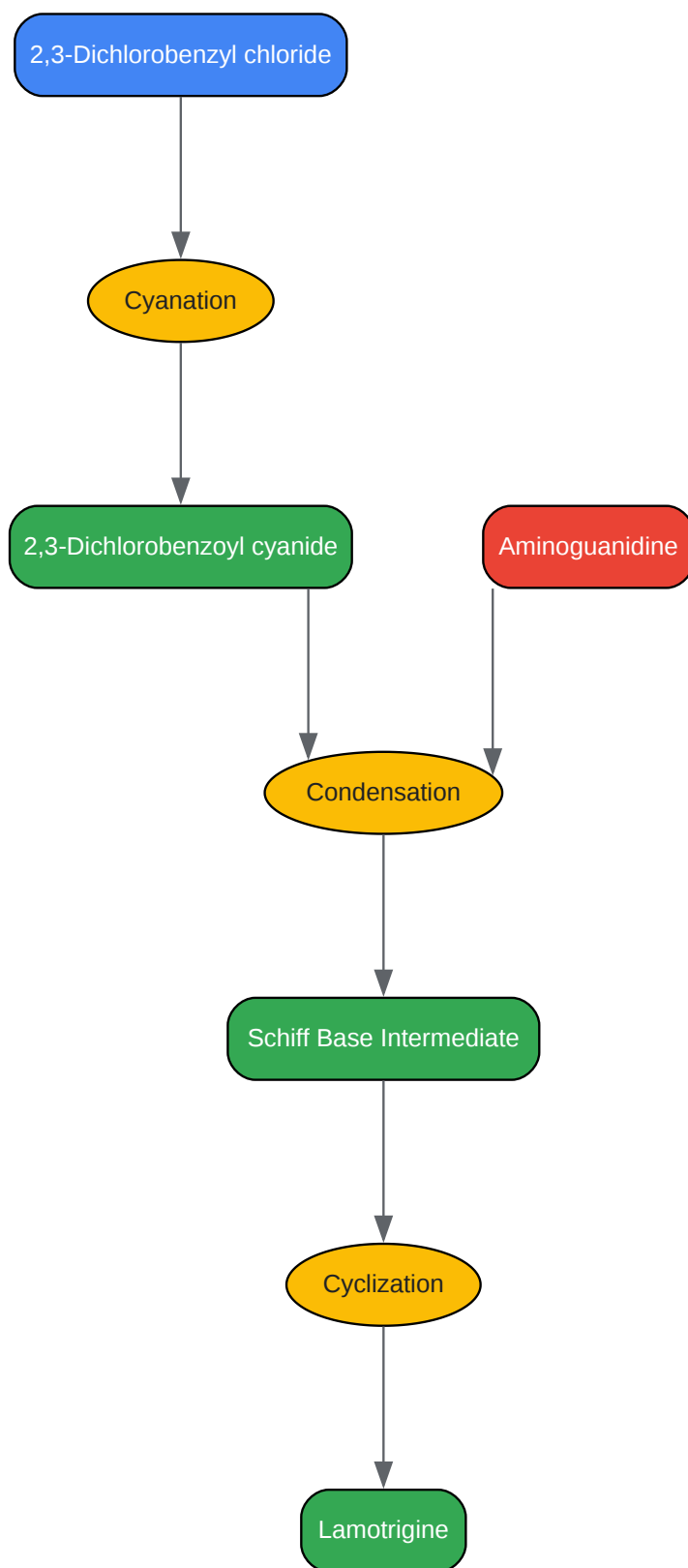
- Transfer the crude 2,3-dichlorobenzotrichloride to a hydrolysis reactor.
- Add water to the reactor.
- Heat the mixture to induce hydrolysis, typically at elevated temperatures.
- The reaction produces **2,3-dichlorobenzyl chloride** and hydrochloric acid.
- Purify the resulting **2,3-dichlorobenzyl chloride** by distillation.

Applications in Drug Development

2,3-Dichlorobenzyl chloride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[1] Its primary role is to serve as an electrophile in nucleophilic substitution reactions, allowing for the attachment of the 2,3-dichlorobenzyl moiety to a target molecule.

Synthesis of Lamotrigine

A prominent example of its application is in the synthesis of the anticonvulsant drug, Lamotrigine. The synthesis involves the reaction of 2,3-dichlorobenzoyl cyanide (which can be derived from **2,3-dichlorobenzyl chloride**) with aminoguanidine.



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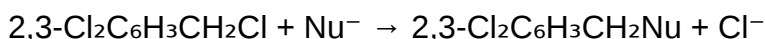
Caption: Synthesis pathway of Lamotrigine.

Reactivity and Experimental Protocols

The chemical reactivity of **2,3-dichlorobenzyl chloride** is dominated by the benzylic chloride, which is susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

2,3-Dichlorobenzyl chloride readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The general reaction scheme is as follows:



Where Nu^- represents a nucleophile.

Nucleophile	Product Type
Hydroxide (OH^-)	Benzyl alcohol
Alkoxides (RO^-)	Benzyl ether
Amines (RNH_2)	Benzylamine
Cyanide (CN^-)	Benzyl cyanide
Thiolates (RS^-)	Benzyl thioether

Experimental Protocol: General Procedure for Nucleophilic Substitution

- Dissolve **2,3-dichlorobenzyl chloride** in a suitable aprotic solvent (e.g., acetone, THF, DMF).
- Add the nucleophile (typically 1.0-1.2 equivalents) to the solution. A base (e.g., K_2CO_3 , Et_3N) may be required if the nucleophile is not anionic.
- Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or GC-MS.

- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Safety and Handling

2,3-Dichlorobenzyl chloride is a corrosive and lachrymatory substance.[4] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

2,3-Dichlorobenzyl chloride is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its straightforward synthesis and predictable reactivity make it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory and in industrial processes.

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